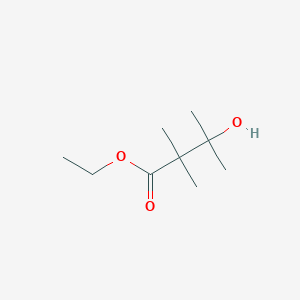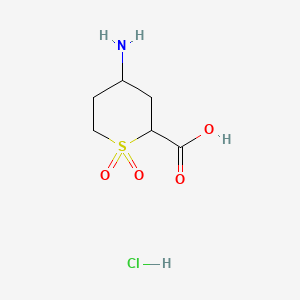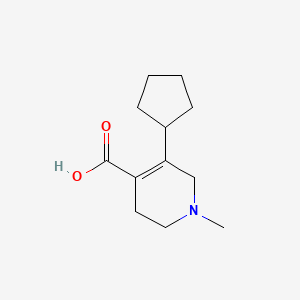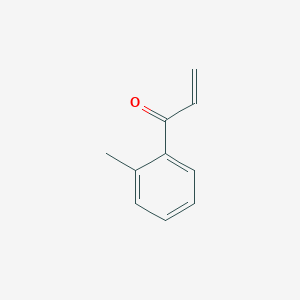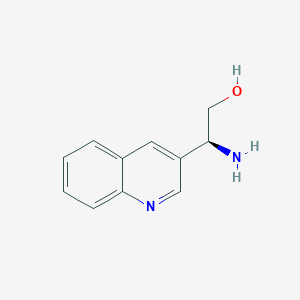
2-(3-Fluoro-2-methylphenyl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluoro-2-methylphenyl)-2-methylpropan-1-amine is an organic compound that belongs to the class of substituted amphetamines It features a phenyl ring substituted with a fluorine atom and a methyl group, along with an amine group attached to a propan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-2-methylphenyl)-2-methylpropan-1-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-fluoro-2-methylbenzene, which can be obtained through the fluorination of 2-methylbenzene.
Formation of Grignard Reagent: The 3-fluoro-2-methylbenzene is then converted into a Grignard reagent by reacting it with magnesium in the presence of anhydrous ether.
Addition to Nitrile: The Grignard reagent is subsequently reacted with a nitrile compound to form an intermediate imine.
Reduction: The imine intermediate is reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-2-methylphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group or other functional groups present.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields secondary or tertiary amines.
Substitution: Results in various substituted phenyl derivatives.
Scientific Research Applications
2-(3-Fluoro-2-methylphenyl)-2-methylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Materials Science: The compound is explored for its use in the development of advanced materials with specific electronic properties.
Biological Research: It serves as a tool compound in the study of biological pathways and receptor interactions.
Industrial Applications: It is used in the synthesis of specialty chemicals and as a precursor for other complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-2-methylphenylboronic acid
- 3-Fluoro-2-methylphenylmagnesium bromide
- 2-(3-Fluoro-2-methylphenyl)-2-propanol
Uniqueness
2-(3-Fluoro-2-methylphenyl)-2-methylpropan-1-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of the amine group. This structural configuration imparts distinct chemical and biological properties, making it valuable for targeted applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H16FN |
|---|---|
Molecular Weight |
181.25 g/mol |
IUPAC Name |
2-(3-fluoro-2-methylphenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C11H16FN/c1-8-9(11(2,3)7-13)5-4-6-10(8)12/h4-6H,7,13H2,1-3H3 |
InChI Key |
YXEADHYUKBIIES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)C(C)(C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Methoxy-3-methylphenyl)methyl]piperazine](/img/structure/B13618290.png)
